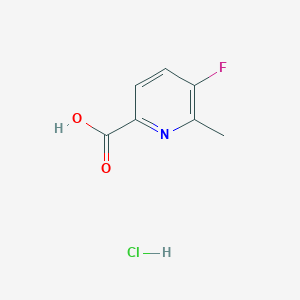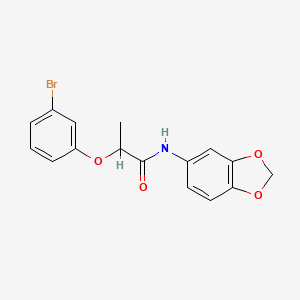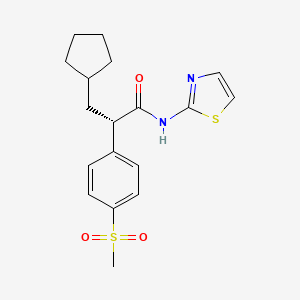![molecular formula C19H19FN4O4S B2509046 N-{[4-(4-fluorophényl)-5-sulfanylidène-4,5-dihydro-1H-1,2,4-triazol-3-yl]méthyl}-3,4,5-triméthoxybenzamide CAS No. 391887-67-5](/img/structure/B2509046.png)
N-{[4-(4-fluorophényl)-5-sulfanylidène-4,5-dihydro-1H-1,2,4-triazol-3-yl]méthyl}-3,4,5-triméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential inhibitory activity against cyclooxygenase enzymes. These enzymes, COX-1 and COX-2, are significant in the inflammatory process, and selective inhibition of COX-2 can lead to anti-inflammatory effects without the gastrointestinal side effects associated with non-selective COX inhibitors .
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which share some structural features with the compound , were synthesized and evaluated for COX-2 inhibition. The introduction of a fluorine atom was found to preserve COX-2 potency and increase selectivity . Another study reported the synthesis of a related heterocyclic amide through a microwave-assisted Fries rearrangement, which is a regioselective process and does not require a catalyst or solvent . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using crystallography and theoretical studies. For example, the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides were described, providing insights into the conformation of the molecules and the inclination of the aromatic rings . Theoretical studies, such as density functional theory (DFT) calculations, have been used to understand the prototropy process and the Fries rearrangement mechanism . These analyses are crucial for predicting the behavior and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied to some extent. The Fries rearrangement mentioned earlier is a key reaction that can be used to synthesize benzamide derivatives . The introduction of fluorine atoms into the molecular structure has been shown to affect the selectivity and potency of COX-2 inhibition, which is a reaction of pharmacological interest . Understanding these reactions is essential for the development of new drugs with improved efficacy and safety profiles.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide" are not detailed in the provided papers, the properties of structurally similar compounds have been studied. The introduction of different substituents, such as a fluorine atom, can significantly affect the physical properties like solubility and chemical properties like reactivity and selectivity . Crystallographic analysis provides information on the solid-state structure, which can influence the compound's stability and interactions with biological targets .
Applications De Recherche Scientifique
Activité anti-cancer du sein
Le composé synthétisé présente un potentiel anti-cancer du sein prometteur. Les études de docking moléculaire révèlent que son affinité de liaison au récepteur œstrogénique alpha humain (ERα) est comparable à celle du 4-OHT, un ligand natif. Ceci suggère son potentiel en tant qu'agent thérapeutique dans le traitement du cancer du sein .
Propriétés antimicrobiennes
Les pyrazoles et leurs dérivés sont connus pour leur activité antimicrobienne. Ce composé pourrait être exploré plus avant dans le contexte des infections bactériennes et fongiques .
Effets anti-inflammatoires
Compte tenu des caractéristiques structurales du composé, il peut présenter des propriétés anti-inflammatoires. L'étude de son impact sur les voies inflammatoires pourrait fournir des informations précieuses .
Activité antioxydante
Les pyrazoles sont associés à des effets antioxydants. L'évaluation de la capacité de ce composé à piéger les radicaux libres et à protéger contre le stress oxydatif mérite une attention particulière .
Cytotoxicité et potentiel anti-tumoral
L'activité cytotoxique du composé mérite d'être étudiée. L'évaluation de son impact sur les lignées cellulaires tumorales pourrait révéler son potentiel en tant qu'agent anti-tumoral .
Propriétés analgésiques
Les dérivés de pyrazole ont été explorés pour leurs effets analgésiques. L'étude de savoir si ce composé présente des propriétés analgésiques pourrait être précieuse .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-26-14-8-11(9-15(27-2)17(14)28-3)18(25)21-10-16-22-23-19(29)24(16)13-6-4-12(20)5-7-13/h4-9H,10H2,1-3H3,(H,21,25)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJDKHHHNQFZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)
![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)
![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)
![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2508982.png)


![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2508985.png)
![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)